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Compound of Interest

Compound Name:
Methyl 2-(3-

cyanopropoxy)benzoate

CAS No.: 134722-23-9

Cat. No.: B164389

Get Quote

Executive Summary & Compound Identity
Methyl 2-(3-cyanopropoxy)benzoate (CAS: 134722-23-9) is a specialized intermediate used

in the synthesis of pharmaceutical agents, particularly those targeting cardiovascular or central

nervous system pathways (e.g., quinazoline-based alpha-blockers).[1][2] Its structural motif—a

lipophilic benzoate ester coupled with a polar cyanopropoxy tail—creates a unique solubility

profile that dictates specific solvent choices during synthesis and purification.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b164389#bc-rfq
https://www.benchchem.com/product/b164389/docs?utm_src=pdf-body#technical-guide-solubility-profiling-of-methyl-2-3-cyanopropoxy-benzoate
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6755393.htm
https://www.alfa-chemistry.com/cas_13472-37-2.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164389?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Attribute Details

IUPAC Name Methyl 2-(3-cyanopropoxy)benzoate

CAS Number 134722-23-9

Molecular Formula C₁₂H₁₃NO₃

Molecular Weight 219.24 g/mol

Structural Class Alkoxybenzoate Ester / Nitrile

Physical State
Low-melting solid or viscous oil (dependent on

purity)

Physicochemical Profile & Solubility Analysis
Understanding the solubility of Methyl 2-(3-cyanopropoxy)benzoate requires analyzing the

competition between its hydrophobic aromatic core and its polar functional groups (ester and

nitrile).

Calculated Properties (In Silico)
In the absence of pharmacopeial monographs, predictive modeling provides the baseline for

experimental design.

LogP (Octanol/Water Partition Coefficient): ~2.1 – 2.4

Implication: The compound is moderately lipophilic. It will readily partition into organic

layers (DCM, EtOAc) during extraction but requires substantial organic modification to stay

dissolved in aqueous HPLC mobile phases.

Hydrogen Bond Acceptors (HBA): 4 (Ester oxygens + Nitrile nitrogen)

Hydrogen Bond Donors (HBD): 0

Water Solubility Prediction: Low (< 0.5 mg/mL). The absence of H-bond donors limits

interaction with water, despite the polarity of the nitrile group.
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Solubility Data by Solvent Class
The following data categorizes solvent suitability based on the "like dissolves like" principle and

standard synthetic protocols for this class of compounds.

Solvent Class Specific Solvent Solubility Rating
Application
Relevance

Aqueous Water (pH 7) Insoluble / Negligible

Anti-solvent for

precipitation; wash

medium for removing

inorganic salts (e.g.,

KBr).

Polar Aprotic DMF, DMSO, DMAc High (>100 mg/mL)

Ideal reaction media

for nucleophilic

substitution

(synthesis).

Polar Protic Methanol, Ethanol High

Suitable for

recrystallization (often

mixed with water) or

HPLC mobile phases.

Chlorinated
Dichloromethane

(DCM)
Very High

Primary extraction

solvent.

Ketones Acetone, MEK High

Common solvent for

synthesis (reflux with

K₂CO₃).

Hydrocarbons Hexane, Heptane Low / Moderate

Used as an anti-

solvent to induce

crystallization from

EtOAc or Toluene.

Experimental Protocol: Solubility Determination
For researchers requiring precise thermodynamic solubility values (e.g., for formulation or

process scale-up), the following Saturation Shake-Flask Method is the gold standard.
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Workflow Overview
This protocol ensures equilibrium is reached and distinguishes between kinetic supersaturation

and true thermodynamic solubility.

Excess Compound
+ Solvent

Shake/Stir
(24-48h @ 25°C)

 Saturation Filtration
(0.45 µm PVDF)

 Remove Solid Dilute Filtrate
(with Mobile Phase)

 Prevent Precip. HPLC-UV
Quantification

 Data

Click to download full resolution via product page

Figure 1: Standard workflow for thermodynamic solubility determination.

Detailed Methodology
Preparation: Add excess Methyl 2-(3-cyanopropoxy)benzoate (approx. 10-20 mg) to 2 mL

of the target solvent in a glass vial.

Equilibration: Agitate at 25°C ± 0.1°C for 24 hours. Visual inspection must confirm the

presence of undissolved solid (if clear, add more compound).

Phase Separation: Filter the supernatant using a syringe filter (0.45 µm PVDF or PTFE).

Note: Discard the first 200 µL of filtrate to account for filter adsorption.

Quantification (HPLC):

Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [50:50 Isocratic or Gradient].

Detection: UV at 230 nm (benzoate absorption max) or 210 nm (nitrile/ester).

Calculation: Compare peak area against a standard curve prepared in 100% Acetonitrile.

Synthesis & Process Implications
The solubility profile of Methyl 2-(3-cyanopropoxy)benzoate directly dictates the efficiency of

its synthesis from Methyl Salicylate.
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Synthesis Pathway and Solvent Role
The synthesis typically involves an SN2 alkylation. The choice of solvent (Acetone vs. DMF)

depends on the solubility of the phenoxide intermediate.

Methyl Salicylate
+ 4-Bromobutyronitrile

Solvent Choice:
Acetone (Reflux) or DMF (80°C)

Base: K2CO3
Catalyst: KI

Transition State
(Solubilized Phenoxide)

 Dissolution

Methyl 2-(3-cyanopropoxy)benzoate
(Soluble in organic layer)

KBr Salt
(Precipitates in Acetone)

Click to download full resolution via product page

Figure 2: Impact of solvent solubility on the synthesis mechanism.

Purification Strategy
Extraction: After reaction, the mixture is typically poured into water. Since the product is

insoluble in water but the solvent (DMF/Acetone) is miscible, the product will oil out or

precipitate. Extraction with Ethyl Acetate or DCM is efficient.

Crystallization: If the product is solid, recrystallization from Methanol/Water or

Toluene/Heptane is recommended. The product dissolves in the hot organic solvent

(Methanol/Toluene) and crystallizes upon cooling or addition of the anti-solvent

(Water/Heptane).

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b164389/docs?utm_src=pdf-body-img#technical-guide-solubility-profiling-of-methyl-2-3-cyanopropoxy-benzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164389?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem. (n.d.). Methyl salicylate (Related Compound Data for Read-Across). National

Library of Medicine. Retrieved from [Link]

Organic Chemistry Portal. (2014). Methyl Salicylate as a Selective Methylation Agent.

Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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